molecular formula C13H9N7O2 B10941965 7-methyl-2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-methyl-2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10941965
M. Wt: 295.26 g/mol
InChI Key: GSRQJJNZIDYEHO-UHFFFAOYSA-N
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Description

7-methyl-2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which makes it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the condensation of appropriate pyrazole and triazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-methyl-2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as a CDK2 inhibitor, which is crucial in cell cycle regulation.

    Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit CDK2.

    Industry: Utilized in the development of diagnostic and theranostic systems

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2. CDK2 is an enzyme that plays a critical role in cell cycle progression. By inhibiting CDK2, 7-methyl-2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can induce cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This makes it a more potent inhibitor compared to other similar compounds .

Properties

Molecular Formula

C13H9N7O2

Molecular Weight

295.26 g/mol

IUPAC Name

10-methyl-4-(4-nitrophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C13H9N7O2/c1-18-12-10(6-15-18)13-16-11(17-19(13)7-14-12)8-2-4-9(5-3-8)20(21)22/h2-7H,1H3

InChI Key

GSRQJJNZIDYEHO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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